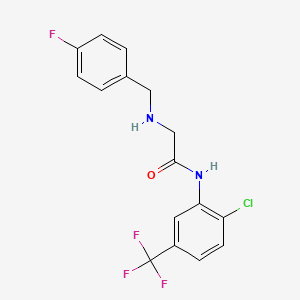
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound has a unique chemical structure, which makes it an excellent candidate for studying different biological processes.
Applications De Recherche Scientifique
Crystal Structure and Medicinal Chemistry Building Blocks
The synthesis and characterization of fluorinated α-aminophosphonic acid analogues of phenylglycine, including variants with various substituents in the phenyl ring (predominantly fluorine atoms), has been reported. These compounds have been synthesized through amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide, characterized using NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction. Such α-aminophosphonates exhibit potential for biological activity and could serve as vital building blocks in medicinal chemistry, expanding knowledge on their interaction with physiological receptors (Wanat, Dziuk, & Kafarski, 2020).
Electrophilic Fluorinating Agents
N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been developed as site-selective electrophilic fluorinating agents. Prepared via direct fluorination of the sodium salt of perfluoro-[N-(4-pyridyl)-acetamide], they demonstrate the ability to fluorinate various substrates under mild conditions. This research highlights the utility of these compounds in introducing fluorine atoms into organic molecules, a critical step in the development of pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling, have been conducted on bioactive benzothiazolinone acetamide analogs. This research provides insights into the electronic properties, light harvesting efficiency (LHE), and free energy of electron injection of these compounds, suggesting their potential application in dye-sensitized solar cells (DSSCs) and as photosensitizers. Moreover, molecular docking studies indicate their affinity towards Cyclooxygenase 1 (COX1), underscoring their significance in medicinal chemistry (Mary et al., 2020).
Herbicidal Activity
The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides have been explored for their herbicidal activities. This research reveals that most compounds exhibit significant activity against dicotyledonous weeds, with some demonstrating good herbicidal activities at both pre-emergence and post-emergence stages. Such findings contribute to the development of new agrochemicals aimed at enhancing crop protection and yield (Wu et al., 2011).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O/c17-13-6-3-11(16(19,20)21)7-14(13)23-15(24)9-22-8-10-1-4-12(18)5-2-10/h1-7,22H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXGRPSQVCXCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2718933.png)



![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)


![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)